molecular formula C9H13N3O B2968460 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea CAS No. 1599555-19-7

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea

Cat. No.: B2968460
CAS No.: 1599555-19-7
M. Wt: 179.223
InChI Key: FELKPOAYHSGEHJ-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea is an organic compound that belongs to the class of ureas It features a pyridine ring substituted at the 3-position with an ethyl group, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea typically involves the reaction of 3-methylpyridine with an appropriate isocyanate or carbamate. One common method is the reaction of 3-methylpyridine with ethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts such as metal oxides or zeolites can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The pyridine ring can interact with active sites of enzymes, while the urea moiety can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea
  • 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea
  • 3-Methyl-1-[2-(quinolin-3-yl)ethyl]urea

Uniqueness

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-methyl-3-(2-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-10-9(13)12-6-4-8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELKPOAYHSGEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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